2-Ethyl-3-methylpyridine

Gas Chromatography Analytical Chemistry Isomer Identification

2-Ethyl-3-methylpyridine (CAS 56986-88-0) is a dialkyl-substituted pyridine derivative with molecular formula C8H11N and molecular weight 121.18 g/mol. It exists as a colorless liquid with a boiling point of 89.5-90.0 °C at 74 Torr.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 56986-88-0
Cat. No. B3061148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-methylpyridine
CAS56986-88-0
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=N1)C
InChIInChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3
InChIKeyFTKZKUSQFCXEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-methylpyridine CAS 56986-88-0: Pyridine Derivative Procurement Guide


2-Ethyl-3-methylpyridine (CAS 56986-88-0) is a dialkyl-substituted pyridine derivative with molecular formula C8H11N and molecular weight 121.18 g/mol [1]. It exists as a colorless liquid with a boiling point of 89.5-90.0 °C at 74 Torr . The compound serves as a building block in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications [2].

2-Ethyl-3-methylpyridine: Why Isomeric Analogs Are Not Interchangeable


Ethyl-methylpyridine constitutional isomers exhibit distinct physicochemical properties that directly impact chromatographic separation, chemical reactivity, and downstream synthetic utility. The specific positioning of the ethyl and methyl substituents on the pyridine ring determines electronic distribution and steric accessibility at the nitrogen atom, influencing basicity (pKa) and ligand behavior . Interchanging 2-ethyl-3-methylpyridine with isomers such as 2-ethyl-5-methylpyridine or 3-ethyl-2-methylpyridine without analytical verification may lead to failed synthetic reactions, inaccurate quantification, or regulatory non-compliance in applications requiring precise isomer identification [1].

2-Ethyl-3-methylpyridine: Quantitative Differentiation Evidence for Scientific Procurement


GC Retention Index Differentiation: 2-Ethyl-3-methylpyridine vs. 2-Ethyl-5-methylpyridine

On a non-polar Apiezon L packed column under isothermal conditions at 130°C, 2-ethyl-3-methylpyridine exhibits a Kovats retention index of 1033 [1]. The positional isomer 2-ethyl-5-methylpyridine, when analyzed under identical conditions (Apiezon L packed column, 130°C isothermal), yields a Kovats retention index of 1039 [2]. This 6-unit difference in retention index is analytically significant and enables baseline chromatographic separation.

Gas Chromatography Analytical Chemistry Isomer Identification

Basicity Difference: 2-Ethyl-3-methylpyridine vs. 3-Methylpyridine

2-Ethyl-3-methylpyridine has a predicted pKa of 6.19±0.10 (conjugate acid) . In comparison, the mono-substituted analog 3-methylpyridine (β-picoline) exhibits an experimentally measured pKa of 5.68 at 20°C . The increased basicity of 2-ethyl-3-methylpyridine relative to 3-methylpyridine is consistent with the electron-donating inductive effect of the additional ethyl substituent at the ortho position.

Physical Organic Chemistry Acid-Base Chemistry Reaction Optimization

Vapor-Phase Catalytic Synthesis Yield: Established Preparative Route

A catalytic vapor-phase synthesis of 2-ethyl-3-methylpyridine from allyl alcohol, diethyl ketone, and ammonia using cadmium phosphate-acid clay catalyst at 375-400°C yields approximately 30% product when the molar ratio of allyl alcohol to dialkyl ketone is 1.5:1 [1]. At a 1:1 molar ratio, the yield decreases to 25%. Cobalt phosphate is also identified as an effective alternative catalyst for this reaction.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

LogP and Partition Behavior: Predicted Hydrophobicity Profile

2-Ethyl-3-methylpyridine has an estimated logP (octanol/water partition coefficient) of 2.148 . For comparison, the simpler mono-substituted analog 3-methylpyridine has a reported logP of 1.2 at 20°C . The approximately 0.95 log unit increase reflects the additional hydrophobicity contributed by the ethyl substituent at the ortho position.

Physicochemical Characterization ADME Prediction Extraction Optimization

2-Ethyl-3-methylpyridine CAS 56986-88-0: Evidence-Backed Application Scenarios


Analytical Reference Standard for Isomer Differentiation in GC Analysis

2-Ethyl-3-methylpyridine serves as an authenticated reference standard for gas chromatography method development and quality control. Its Kovats retention index of 1033 on Apiezon L at 130°C distinguishes it from the 2-ethyl-5-methyl isomer (RI = 1039) [1]. Analytical laboratories performing purity assessment or isomer profiling of ethyl-methylpyridine mixtures can use this compound to verify retention time alignment and confirm identity when multiple isomeric peaks are present [2].

Synthetic Building Block for Pharmaceutical and Agrochemical Intermediates

The compound functions as a precursor in the synthesis of heterocyclic derivatives for pharmaceutical and pesticide development [1]. Its ortho-ethyl substitution pattern provides a distinct steric and electronic environment that influences the reactivity of subsequent functionalization steps. Researchers pursuing structure-activity relationship (SAR) studies where ortho vs. para substitution patterns are being evaluated may specifically require the 2-ethyl-3-methyl isomer rather than alternative positional isomers [2].

Physicochemical Reference for Basicity and Lipophilicity Benchmarking

The predicted pKa of 6.19±0.10 and estimated logP of 2.148 provide physicochemical benchmarks for researchers comparing alkylpyridine derivatives [1]. The compound's increased basicity relative to 3-methylpyridine (pKa 5.68, ΔpKa ≈ +0.51) and increased lipophilicity (ΔlogP ≈ +0.95) [2] make it a useful reference in studies examining the effect of ortho-alkyl substitution on nitrogen basicity and partition behavior. This data supports method development for extraction, purification, and reaction optimization involving substituted pyridines.

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